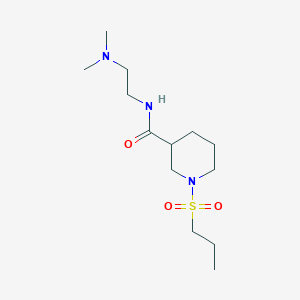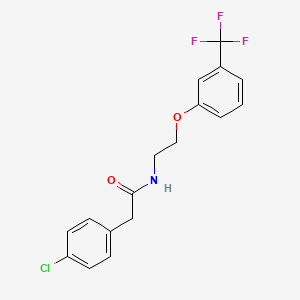![molecular formula C16H13F3N4O2S B2933284 (1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone CAS No. 1421490-83-6](/img/structure/B2933284.png)
(1-methyl-1H-pyrazol-5-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features. The 1H-pyrazol-5-yl and benzo[d]thiazol-2-yl groups would contribute aromaticity, while the trifluoromethyl group would add a degree of electronegativity . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles. The aromatic groups might also participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings and a trifluoromethyl group could affect its polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Screening
Antibacterial and Antifungal Properties : Synthesized compounds related to the query have been characterized by their significant antibacterial and antifungal activities. These compounds, through various synthesis routes, have shown effectiveness against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as fungal strains including Candida albicans. The synthesis approaches and biological screening indicate the potential of these compounds in developing new antimicrobial agents (Landage, Thube, & Karale, 2019).
Anticancer Evaluation : Certain compounds with structural similarities have been evaluated for their anticancer properties. These evaluations involve the reaction of the compounds with different nucleophiles to synthesize hydroxy pyrazole and hydroxy oxazole derivatives, among others. Some of these newly synthesized compounds were assessed as anticancer agents, highlighting the potential of such compounds in cancer research and therapy development (Gouhar & Raafat, 2015).
Chemical Synthesis and Characterization
- Synthetic Routes : Innovative synthetic methods have been employed to create compounds with similar structural frameworks. These methods include the use of microwave-assisted synthesis, which is known for its rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds. The synthesized compounds are then characterized by various analytical techniques to confirm their structures and are further evaluated for their pharmacological activities (Mistry & Desai, 2006).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a complex structure that includes a pyrazole ring and a benzothiazole ring, both of which are found in various bioactive compounds . Therefore, it’s possible that this compound could interact with multiple targets.
Mode of Action
Compounds containing similar structures, such as pyrazole and benzothiazole, are known to interact with their targets through various mechanisms, including hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Many pyrazole and benzothiazole derivatives are known to have broad-spectrum biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Many heterocyclic compounds, including those containing pyrazole and benzothiazole rings, are known to have good bioavailability due to their high solubility in water and other polar solvents .
Result of Action
Many pyrazole and benzothiazole derivatives are known to have various biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor activities .
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c1-22-11(5-6-20-22)14(24)23-7-9(8-23)25-15-21-13-10(16(17,18)19)3-2-4-12(13)26-15/h2-6,9H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRMXSEISKBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2933201.png)
![1-(4-Benzylpiperazino)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one](/img/structure/B2933206.png)
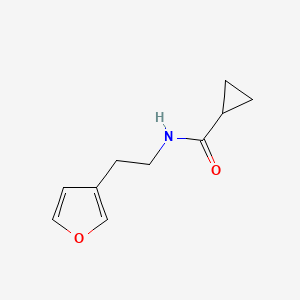
![Ethyl 3-[3,5-bis(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2933208.png)


![N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2933213.png)
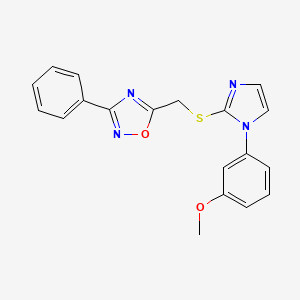
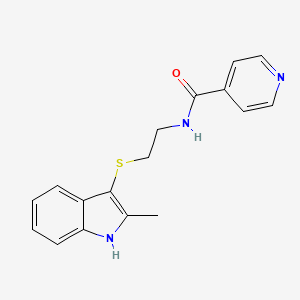
![2-(4-chlorophenyl)-5-(4-morpholinophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2933217.png)
![3-(1,3-benzothiazol-2-yl)-4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]but-3-enoic acid](/img/structure/B2933220.png)
![Ethyl 4-[2-(4-amino-3-methyl-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate hydrochloride](/img/structure/B2933221.png)
